molecular formula C12H13N3O2S B2672878 7,7-dimethyl-3,5,7,8-tetrahydro-4H-pyrimido[4,5-b][1,4]benzothiazine-4,9(6H)-dione CAS No. 72031-38-0

7,7-dimethyl-3,5,7,8-tetrahydro-4H-pyrimido[4,5-b][1,4]benzothiazine-4,9(6H)-dione

Cat. No.: B2672878
CAS No.: 72031-38-0
M. Wt: 263.32
InChI Key: XMHLDQXKAQGZCA-UHFFFAOYSA-N
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Description

7,7-Dimethyl-3,5,7,8-tetrahydro-4H-pyrimido[4,5-b][1,4]benzothiazine-4,9(6H)-dione is a fused heterocyclic compound featuring a pyrimidine ring fused to a benzothiazine scaffold. This structure is characterized by its 7,7-dimethyl substitution and ketone groups at positions 4 and 7. The compound has garnered attention due to its role as a 15-lipoxygenase (15-LO) inhibitor, an enzyme implicated in inflammatory and oncogenic pathways . Its synthesis involves regioselective cyclization, influenced by solvent polarity and substituent effects, as demonstrated by quantum mechanical (QM) studies .

Properties

IUPAC Name

7,7-dimethyl-3,5,6,8-tetrahydropyrimido[4,5-b][1,4]benzothiazine-4,9-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-12(2)3-6-9(7(16)4-12)18-11-8(15-6)10(17)13-5-14-11/h5,15H,3-4H2,1-2H3,(H,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHLDQXKAQGZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC3=C(N2)C(=O)NC=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7,7-Dimethyl-3,5,7,8-tetrahydro-4H-pyrimido[4,5-b][1,4]benzothiazine-4,9(6H)-dione (CAS Number: 730997-82-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H13N3O2SC_{12}H_{13}N_{3}O_{2}S. It features a complex bicyclic structure that contributes to its biological properties. The presence of sulfur and nitrogen atoms in the heterocyclic framework enhances its potential for interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzothiazine compounds exhibit notable antimicrobial properties . For instance, studies have shown that similar thiazine derivatives demonstrate effective antibacterial and antifungal activities against various pathogens. The antimicrobial efficacy is often attributed to their ability to disrupt microbial cell walls or interfere with metabolic pathways .

Antitumor Activity

Several studies have reported the anticancer potential of thiazine derivatives. In particular, compounds similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo. For example, specific analogs have been tested for their cytotoxic effects on cancer cell lines and demonstrated significant inhibition of cell proliferation .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties . Research indicates that thiazine derivatives can modulate inflammatory pathways and reduce cytokine production in various models. This activity suggests potential applications in treating inflammatory diseases .

Neuroprotective Effects

Emerging evidence points to the neuroprotective effects of benzothiazine derivatives. Studies have shown that these compounds may protect neuronal cells from oxidative stress and apoptosis, indicating their potential use in neurodegenerative diseases such as Alzheimer's .

Case Studies

StudyFindings
Bano et al. (2015)Demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria with IC50 values ranging from 51 to 6.6 nM for related compounds .
Vincent et al. (2014)Reported anticancer activities with effective inhibition of cell growth in various cancer cell lines .
Preet et al. (2016)Highlighted anti-inflammatory effects through the inhibition of pro-inflammatory cytokines .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promising results in various biological assays:

  • Antimicrobial Activity : Derivatives of benzothiazine compounds have been reported to exhibit potent antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies indicate that certain thiazine derivatives demonstrate broad-spectrum antibacterial action, making them suitable candidates for developing new antibiotics .
  • Analgesic Properties : Research has highlighted the analgesic potential of thiazine derivatives. Compounds synthesized from thiazine structures have been evaluated for their pain-relieving effects in various animal models .
  • Antiviral Activity : Some derivatives have shown activity against viruses such as HIV and influenza. The antiviral properties are attributed to their ability to inhibit viral replication mechanisms .
  • Cancer Research : The compound's structure allows it to interact with various biological targets involved in cancer progression. Preliminary studies suggest that it may inhibit tumor growth through different mechanisms .

Agricultural Chemistry Applications

The compound's derivatives are being explored for their potential use in agriculture:

  • Pesticidal Activity : Certain thiazine derivatives have been investigated for their effectiveness as pesticides. Their ability to disrupt biological processes in pests makes them candidates for developing new agrochemicals .

Material Science Applications

In addition to biological applications, the compound has potential uses in material science:

  • Synthesis of Polymers : The unique chemical structure of 7,7-dimethyl-3,5,7,8-tetrahydro-4H-pyrimido[4,5-b][1,4]benzothiazine-4,9(6H)-dione can be utilized in synthesizing novel polymeric materials. These materials may exhibit enhanced properties such as thermal stability and mechanical strength due to the incorporation of heterocyclic structures .

Case Study 1: Antibacterial Activity

A study conducted by Zia-ur-Rehman et al. synthesized several analogues of 1,4-thiazine derivatives using environmentally friendly methods. The synthesized compounds were screened for antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant antibacterial effects with minimal side reactions during synthesis .

Case Study 2: Antiviral Properties

Another research effort focused on the antiviral activity of thiazine derivatives against the feline immunodeficiency virus (FIV). The study demonstrated that specific compounds could inhibit viral replication at nanomolar concentrations with low toxicity to host cells. This suggests potential applications in developing antiviral therapies for human immunodeficiency virus (HIV) treatment .

Comparison with Similar Compounds

Substituent Effects on 15-LO Inhibition

  • 4-Methyl vs. Non-Methyl Analogs: The absence of a 4-methyl group in pyrimido[4,5-b][1,4]benzothiazines significantly reduces 15-LO inhibitory activity. For example, 2-substituted derivatives lacking the 4-methyl substituent showed diminished potency compared to their methylated counterparts .
  • 2-Substituted Derivatives : Modifications at the 2-position (e.g., aryl or alkyl groups) influence binding affinity. Studies suggest that electron-donating groups enhance interaction with the enzyme’s active site .

Table 1: Key Structural Features and 15-LO Inhibitory Activity

Compound Substituents Key Finding Reference
Target Compound 7,7-dimethyl, 4-ketone High 15-LO inhibition
4-Methyl-lacking Analog 4-H, 2-aryl Reduced activity (~50% lower)
2-Ethoxyethyl Derivative 2-ethoxyethyl, 4-methyl Moderate activity (solubility-enhanced)

Heterocyclic Analogs with Modified Cores

Thiazolo[4,5-b]pyridines

Compounds like 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one exhibit anticancer activity but lack 15-LO inhibition. Structural differences, such as replacing the pyrimidine ring with a thiazole, alter bioactivity profiles .

Benzimidazole-4,7-diones

Benzimidazole-4,7-dione derivatives (e.g., 2-(4-chlorophenyl)-1H-benzimidazol-4,7-dione N-oxide) are synthesized via oxidative cyclization. While these compounds share a fused bicyclic system, their biological targets (e.g., antitumor agents) differ from the 15-LO focus of pyrimido-benzothiazines .

Derivatives with Pharmacokinetic Modifications

Piperazinyl-Substituted Analogs

Amino-Functionalized Derivatives

Compounds like 9-amino-7,7-dimethyl-4-(dimethylamino)-6H-pyrimido[4,5-b][1,4]benzothiazine hydrobromide (CID 3067020) feature amino groups that may improve hydrogen bonding with enzymatic targets, though their specific activity requires further validation .

Research Findings and Implications

  • Structural Determinants : The 4-methyl group and 2-position substituents are critical for 15-LO inhibition, likely due to hydrophobic interactions and electronic effects .
  • Synthetic Challenges : Solvent-dependent tautomerism necessitates careful optimization to maximize yields of the desired regioisomer .
  • Biological Diversity : Modifications to the core heterocycle or side chains can redirect bioactivity toward anticancer or antiviral applications, highlighting the scaffold’s versatility .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7,7-dimethyl-3,5,7,8-tetrahydro-4H-pyrimido[4,5-b][1,4]benzothiazine-4,9(6H)-dione, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via cyclocondensation reactions. A common route involves reacting 2-Oxa-spiro[3.4]octane-1,3-dione with substituted benzothiazol-2-yl-amine derivatives under reflux in glacial acetic acid or DMF. Key intermediates are characterized using melting point analysis, elemental analysis (C, H, N), IR spectroscopy (to confirm carbonyl and NH stretches), and UV-Vis spectroscopy (to monitor conjugation effects). Recrystallization in acetic acid or ethanol ensures purity .

Q. Which spectroscopic techniques are critical for verifying the structural integrity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1680–1700 cm⁻¹, NH stretches at ~3200–3300 cm⁻¹).
  • Elemental Analysis : Confirms stoichiometric ratios of C, H, and N.
  • UV-Vis Spectroscopy : Detects π→π* transitions in aromatic systems, aiding in structural validation.
  • NMR (1H/13C) : While not explicitly mentioned in the evidence, complementary studies on analogous compounds suggest its utility for resolving methyl groups and spirocyclic protons .

Advanced Research Questions

Q. How can reaction conditions (e.g., solvent, catalyst, temperature) be optimized to improve yield and selectivity?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while glacial acetic acid promotes cyclization via protonation.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yields compared to conventional heating, as seen in analogous thiazolo-pyrimidine syntheses .
  • Catalytic Additives : Trace acetic acid (3–4 drops) in DMF accelerates imine formation, as demonstrated in microwave-assisted protocols for related heterocycles .

Q. What mechanistic insights explain the formation of spirocyclic intermediates during synthesis?

  • Methodological Answer : The spirocyclic core arises from a tandem nucleophilic attack and cyclization process. For example, the 2-Oxa-spiro[3.4]octane-1,3-dione reacts with benzothiazol-2-yl-amine derivatives, where the amine attacks the carbonyl group, followed by ring closure via dehydration. IR data (e.g., loss of NH stretches post-cyclization) and UV-Vis shifts confirm intermediate stabilization .

Q. How can researchers resolve contradictions in reported spectral data or reaction yields across studies?

  • Methodological Answer :

  • Control Experiments : Reproduce reactions under identical conditions (solvent purity, temperature gradients) to isolate variables.
  • Advanced Characterization : Use high-resolution mass spectrometry (HRMS) or X-ray crystallography to resolve structural ambiguities.
  • Cross-Study Comparison : For example, discrepancies in IR carbonyl stretches (1689 vs. 1628 cm⁻¹ in similar diones) may reflect solvent effects or polymorphism, necessitating recrystallization in standardized solvents .

Q. What strategies are recommended for evaluating the bioactivity of this compound, such as antimicrobial or enzyme-inhibitory effects?

  • Methodological Answer :

  • In Vitro Assays : Use agar diffusion or microdilution assays to test antimicrobial activity against Gram-positive/negative bacteria (e.g., S. aureus, E. coli), referencing protocols for structurally related benzothiazole derivatives .
  • Enzyme Inhibition : Screen against target enzymes (e.g., kinases, proteases) via fluorescence-based assays. Molecular docking studies can predict binding affinity to active sites, guided by the compound’s fused heterocyclic framework .

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